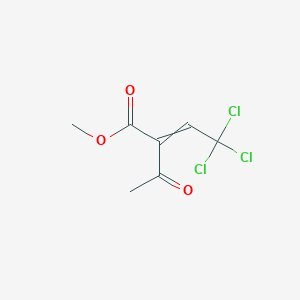
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and three chlorine atoms attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of 2-acetyl-4,4,4-trichlorobut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-acetyl-4,4,4-trichlorobut-2-enoic acid+methanolacid catalystMethyl 2-acetyl-4,4,4-trichlorobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-acetyl-4,4,4-trichlorobutanoic acid.
Reduction: Formation of Methyl 2-hydroxy-4,4,4-trichlorobut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetyl-4,4,4-trichlorobutanoate
- Methyl 2-acetyl-4,4,4-trifluorobut-2-enoate
- Methyl 2-acetyl-4,4,4-tribromobut-2-enoate
Uniqueness
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms on the same carbon, which significantly influences its chemical reactivity and physical properties
Properties
CAS No. |
80733-61-5 |
|---|---|
Molecular Formula |
C7H7Cl3O3 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
methyl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C7H7Cl3O3/c1-4(11)5(6(12)13-2)3-7(8,9)10/h3H,1-2H3 |
InChI Key |
WQLCCRDRIOQZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

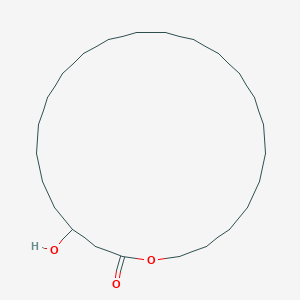
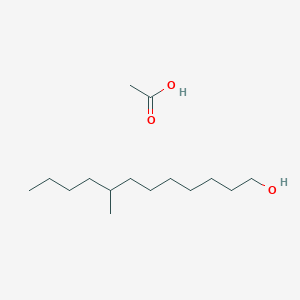
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


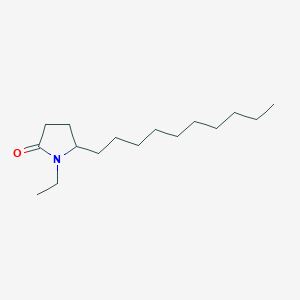
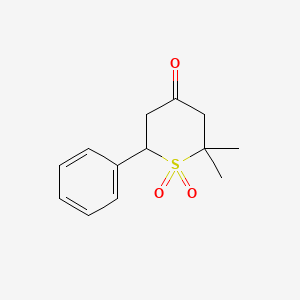
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
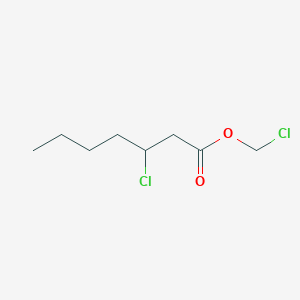

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
